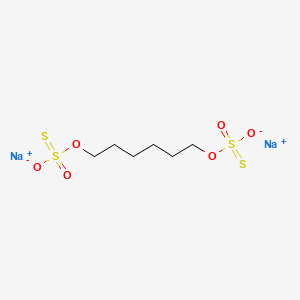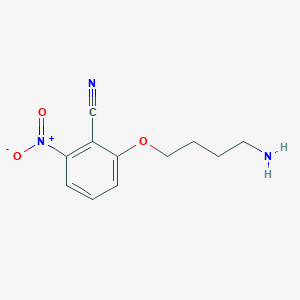
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine is a complex organic compound that belongs to the class of heterocyclic amines. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical behavior and biological activity. The compound’s unique structure, combining elements of both quinoline and isoquinoline, makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which forms the isoquinoline ring system. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to form the quinoline ring. These reactions require specific catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in studying biological systems and interactions.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine is unique due to its combined quinoline and isoquinoline structures, which confer distinct chemical and biological properties
属性
CAS 编号 |
333723-40-3 |
|---|---|
分子式 |
C18H17N3 |
分子量 |
275.3 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)quinolin-2-amine |
InChI |
InChI=1S/C18H17N3/c19-18-11-17(15-7-3-4-8-16(15)20-18)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H2,19,20) |
InChI 键 |
ZWZCUJOGAOTAMB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=NC4=CC=CC=C43)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

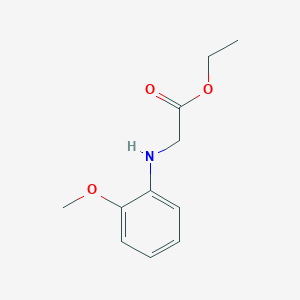

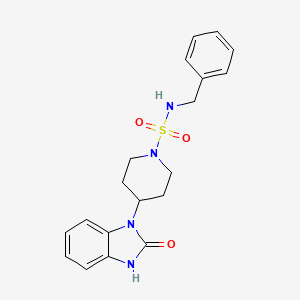

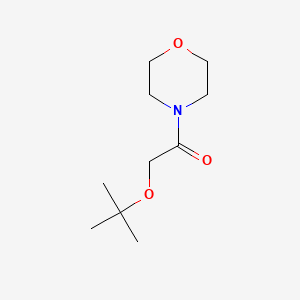

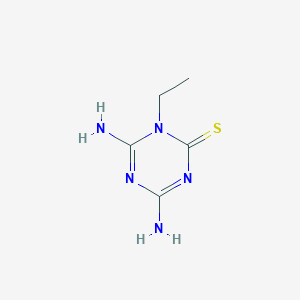
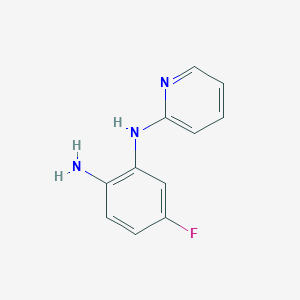
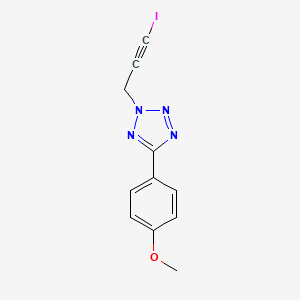
![6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B8524179.png)

